![molecular formula C20H11N3O3 B5516132 6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)

6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

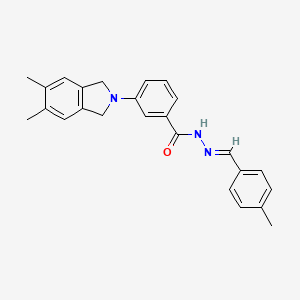

The compound belongs to a class of highly conjugated heterocyclic compounds, which are of interest due to their diverse chemical and biological properties. These compounds often exhibit a range of activities, making them valuable in various applications, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolopyridine and benzoxazole derivatives typically involves multistep chemical reactions, including condensation, cyclization, and aromatic substitution reactions. For instance, a series of novel pyrrolidine derivatives, including similar heterocyclic frameworks, were synthesized and characterized by techniques such as IR, ^1H NMR, and HRMS, showcasing the structural diversity achievable through synthetic organic chemistry (Lv et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds can be complex, featuring multiple rings and functional groups. X-ray crystallography is a common method used to determine the precise molecular geometry, as demonstrated in studies of related compounds, which confirm the intricate arrangements of atoms and the presence of heteroatoms within the cyclic structures (Lv et al., 2013).

Applications De Recherche Scientifique

Structural Analysis and Synthesis

The synthesis and structural analysis of similar heterocyclic compounds have been a focus of research. For instance, Lv et al. (2013) synthesized a series of novel derivatives related to the queried compound and characterized them using IR, NMR, and HRMS, further confirming their molecular structure through X-ray crystal structure determination. This type of research underlines the interest in developing new compounds with potential applications in various domains, including pharmaceuticals and materials science (Hong-Shui Lv et al., 2013).

Photoluminescent Materials

Conjugated polymers containing similar pyrrolopyridine dione structures have been explored for their photoluminescent properties. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers with photoluminescent features, emphasizing their potential in electronic applications due to their strong photoluminescence and good solubility in common organic solvents. Such materials are promising for use in optoelectronic devices and sensors (T. Beyerlein & B. Tieke, 2000).

Electron Transport and Solar Cell Applications

Further, the development of n-type conjugated polyelectrolytes incorporating pyrrolopyridine dione units has been explored for their application as electron transport layers in polymer solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte demonstrating its efficacy in improving the power conversion efficiency of inverted polymer solar cells. This indicates the potential of such compounds in enhancing renewable energy technologies (Lin Hu et al., 2015).

Novel Synthetic Routes and Chemical Reactions

Research into novel synthetic routes for creating derivatives of pyrrolopyridine diones also highlights the compound's relevance in synthetic chemistry. Farion et al. (2008) investigated the synthesis of benzotriazolylsuccinimides in melt, providing insights into novel chemical reactions and potentially expanding the toolbox for synthesizing related compounds (I. A. Farion et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-[3-(1,3-benzoxazol-2-yl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O3/c24-19-14-7-4-10-21-17(14)20(25)23(19)13-6-3-5-12(11-13)18-22-15-8-1-2-9-16(15)26-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJHOAXPBRBBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)